molecular formula C10H7Br2N5O2 B12793902 7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene CAS No. 88061-95-4

7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene

Cat. No.: B12793902
CAS No.: 88061-95-4
M. Wt: 389.00 g/mol
InChI Key: SVQBNYSGEFXLMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene typically involves the bromination of a suitable precursor under controlled conditions. One common method involves the use of methanol as a solvent and bromine as the brominating agent . The reaction is carried out at a specific temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of 7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

88061-95-4

Molecular Formula

C10H7Br2N5O2

Molecular Weight

389.00 g/mol

IUPAC Name

10,12-dibromo-3,7-dimethoxy-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene

InChI

InChI=1S/C10H7Br2N5O2/c1-18-9-13-6-4(11)3-5(12)7-14-10(19-2)16-8(15-9)17(6)7/h3H,1-2H3

InChI Key

SVQBNYSGEFXLMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C(C3=NC(=NC(=N1)N23)OC)Br)Br

Origin of Product

United States

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